
1,3-diallyl-5-chloro-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
1,3-diallyl-5-chloro-2,4(1H,3H)-pyrimidinedione, also known as DAPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DAPD belongs to the class of pyrimidine analogs, which are compounds that are structurally similar to the nucleotide bases found in DNA and RNA. In
Wirkmechanismus
The mechanism of action of 1,3-diallyl-5-chloro-2,4(1H,3H)-pyrimidinedione involves the inhibition of viral and cellular DNA synthesis by interfering with the activity of the enzyme thymidylate synthase. Thymidylate synthase is an essential enzyme in the synthesis of DNA, and its inhibition leads to a decrease in the production of new viral or cellular DNA.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. In animal studies, this compound has been shown to have good oral bioavailability and to distribute widely throughout the body. This compound has also been shown to have a long half-life, which makes it an attractive candidate for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-diallyl-5-chloro-2,4(1H,3H)-pyrimidinedione in lab experiments is its broad-spectrum antiviral activity. This compound has been shown to be effective against a wide range of viruses, which makes it a useful tool for studying viral replication and pathogenesis. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to inhibit the activity of other enzymes besides thymidylate synthase, which could lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-diallyl-5-chloro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other antiviral or anticancer agents to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
1,3-diallyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential use as an antiviral and anticancer agent. In vitro studies have shown that this compound has potent activity against a broad range of viruses, including HIV, hepatitis B virus, and herpes simplex virus. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
5-chloro-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSXIMASHEPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)N(C1=O)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



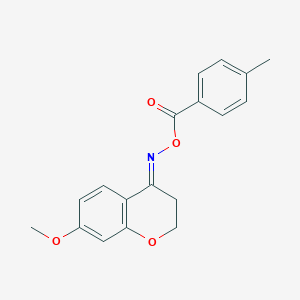
![4,4'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dimorpholine](/img/structure/B3910455.png)
![N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910473.png)
![{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-2-yl}methanol](/img/structure/B3910477.png)
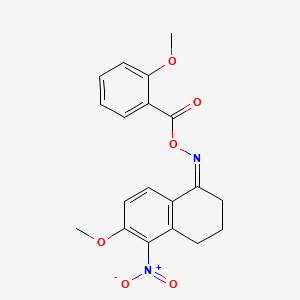
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3910490.png)
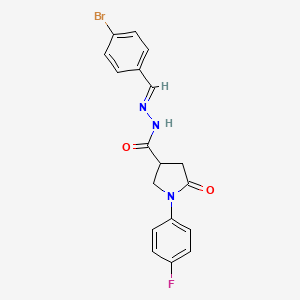
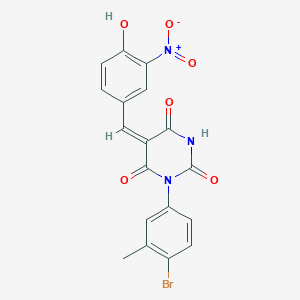

![{4-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]phenyl}methanol](/img/structure/B3910516.png)
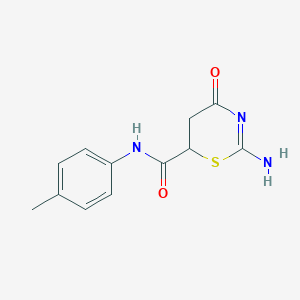
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide](/img/structure/B3910531.png)
![N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910543.png)
